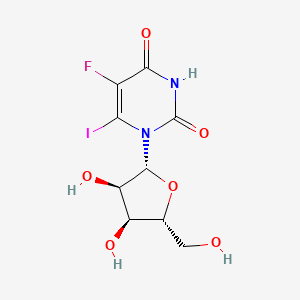
5-(2,6-difluorophenyl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(2,6-difluorophenyl)-1H-pyrazol-3-amine” contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. The compound also contains an amine group (-NH2) and a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) that is substituted with two fluorine atoms at the 2nd and 6th positions .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a reaction known as a Knorr Pyrazole Synthesis, which involves the condensation of a 1,3-diketone with a hydrazine . The 2,6-difluorophenyl group could potentially be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the amine group, and the 2,6-difluorophenyl group . The presence of the nitrogen atoms in the pyrazole ring and the amine group could potentially allow for hydrogen bonding interactions.Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the amine group could undergo reactions typical of amines, such as acylation or alkylation . The pyrazole ring could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the fluorine atoms could potentially increase the compound’s stability and lipophilicity .Scientific Research Applications
Luminescence Studies
The compound has been studied for its luminescence properties . Specifically, it has been used in the synthesis of 2-(2-allyloxyphenyl)-5-(2,6-difluorophenyl)-1,3,4-oxadiazole, which shows strong luminescence in the ultraviolet region . This could have potential applications in the development of new materials for optoelectronics, such as organic light-emitting diodes (OLEDs).
Organic Synthesis
The compound can be used in various organic synthesis reactions. For instance, it can undergo nucleophilic addition reactions with the carbonyl group, forming new carbon-carbon bonds. It could also undergo reductive amination with aldehydes or ketones to form secondary amines.
Pharmaceuticals
The compound could potentially be used in the pharmaceutical industry. While specific applications are not mentioned, compounds with similar structures are often used in the development of new drugs. The presence of the amino group and the difluorophenyl group could make it a useful building block in medicinal chemistry.
Materials Science
Given its unique properties, the compound could be used in materials science. For example, it could be used in the development of new materials with specific optical or electronic properties.
Mechanism of Action
Mode of Action
The compound interacts with its targets by binding to the active sites of these kinases, inhibiting their activity . This inhibition can lead to changes in cellular signaling pathways, affecting the function and behavior of cells.
Biochemical Pathways
Given its targets, it is likely to impact pathways involving cell cycle regulation, apoptosis, and signal transduction . The downstream effects of these changes can include altered cell proliferation, survival, and response to external stimuli.
Result of Action
The molecular and cellular effects of 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine’s action depend on the specific cellular context and the status of the targeted pathways. Potential effects could include changes in cell proliferation, survival, and response to external stimuli due to the inhibition of the targeted kinases .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(2,6-difluorophenyl)-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N3/c10-5-2-1-3-6(11)9(5)7-4-8(12)14-13-7/h1-4H,(H3,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSASCCDXSUGHPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC(=NN2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594425 |
Source


|
| Record name | 5-(2,6-Difluorophenyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,6-difluorophenyl)-1H-pyrazol-3-amine | |
CAS RN |
397844-80-3 |
Source


|
| Record name | 5-(2,6-Difluorophenyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B1356985.png)











